Spirotrypan

Description

Spirotrypan is an arsenical compound developed in the early 20th century to address drug resistance in trypanosomal infections, particularly in veterinary and human medicine. Synthesized by Farbwerke Höchst, it emerged from systematic research on over 5,000 arsenicals, with only a few selected for clinical use due to efficacy and safety profiles . This compound was specifically engineered to combat arsenic-resistant strains of Trypanosoma, a critical advancement given the limitations of earlier arsenicals like trypanosamide. Its stability, low toxicity, and ability to bypass resistance mechanisms made it a valuable therapeutic option . Clinical studies, such as Fernando & Jayasinghe (1965), demonstrated its effectiveness in treating surra (caused by Trypanosoma evansi) in dogs, establishing its veterinary relevance .

Properties

CAS No. |

120-76-3 |

|---|---|

Molecular Formula |

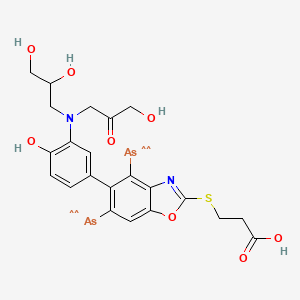

C22H22As2N2O8S |

Molecular Weight |

624.3 g/mol |

InChI |

InChI=1S/C22H22As2N2O8S/c23-14-6-17-21(25-22(34-17)35-4-3-18(32)33)20(24)19(14)11-1-2-16(31)15(5-11)26(7-12(29)9-27)8-13(30)10-28/h1-2,5-6,12,27-29,31H,3-4,7-10H2,(H,32,33) |

InChI Key |

MWKICFXBDGTHML-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=C2[As])N=C(O3)SCCC(=O)O)[As])N(CC(CO)O)CC(=O)CO)O |

Related CAS |

2921-50-8 (mono-hydrochloride salt) |

Synonyms |

3-((5-((3-(bis(2,3-dihydroxypropyl)amino)-4-hydroxyphenyl)arseno)-2-benzoxazolyl)thio)propionic acid, monosodium salt spirotrypan spirotrypan, monosodium salt |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spirotrypan involves multiple steps. The initial step typically includes the preparation of intermediate compounds such as 5-amino-N,N’-bis(2,3-dihydroxypropyl)-isophthalamide . This intermediate is then subjected to further reactions involving iodination and other modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of specific catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

Spirotrypan can undergo various types of chemical reactions including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler derivatives with fewer functional groups.

Substitution: The amino and thio groups can participate in substitution reactions, where these groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Spirotrypan has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis to create complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Spirotrypan exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can modulate the activity of these targets. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirotrypan is primarily compared to other arsenicals and functionally analogous compounds used in trypanosomiasis treatment. Key comparisons include:

Trypanosamide

- Chemical Class : Both are arsenicals, but this compound incorporates structural modifications to enhance stability and reduce toxicity .

- Resistance Profile: Trypanosamide faced rapid resistance development in Trypanosoma strains, whereas this compound retained efficacy against resistant variants due to its novel mechanism of action .

- Toxicity: this compound exhibits "relatively low toxicity" compared to trypanosamide, which often caused severe adverse effects in clinical use .

- Clinical Utility: Trypanosamide was largely phased out due to resistance, while this compound saw niche veterinary applications, particularly in surra management .

Quinaldine Derivatives

- They led to the discovery of quinolone antibiotics, highlighting a divergent therapeutic strategy .

- Mechanism: Unlike this compound’s direct targeting of Trypanosoma metabolism, quinaldines interfere with bacterial DNA gyrase, limiting their antiparasitic utility .

Melarsoprol

- Efficacy: Melarsoprol, another arsenical, remains a frontline treatment for human African trypanosomiasis (HAT). However, its high neurotoxicity and emergence of resistance contrast sharply with this compound’s safety profile .

- Application : this compound’s use is restricted to veterinary contexts, while melarsoprol addresses late-stage HAT in humans despite its risks .

Data Tables

Table 1: Comparative Analysis of this compound and Similar Compounds

Table 2: Pharmacological Parameters

| Parameter | This compound | Trypanosamide | Melarsoprol |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Resistance Avoidance | Yes | No | Partial |

| Clinical Adoption | Veterinary focus | Discontinued | Restricted human use |

Key Research Findings

- This compound’s Development : Derived from extensive screening, it addressed gaps in arsenical therapies by combining low toxicity with resistance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.